Agn-PC-0mvpco

Description

Agn-PC-0mvpco (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Structurally, it features a phenyl ring substituted with bromo (Br), chloro (Cl), and boronic acid (B(OH)₂) groups, contributing to its polar surface area (TPSA: 40.46 Ų) and moderate lipophilicity (Log Po/w: 2.15 via XLOGP3) .

Synthesis: this compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as the catalyst, potassium phosphate as the base, and a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

CAS No. |

496879-23-3 |

|---|---|

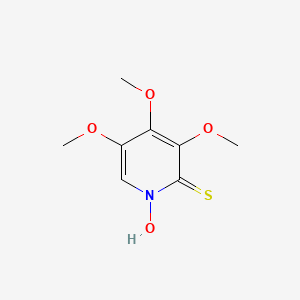

Molecular Formula |

C8H11NO4S |

Molecular Weight |

217.24 g/mol |

IUPAC Name |

1-hydroxy-3,4,5-trimethoxypyridine-2-thione |

InChI |

InChI=1S/C8H11NO4S/c1-11-5-4-9(10)8(14)7(13-3)6(5)12-2/h4,10H,1-3H3 |

InChI Key |

SVIOXJJMYGSOIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN(C(=S)C(=C1OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0mvpco typically involves the use of advanced chemical techniques. One common method includes the use of silver nitrate (AgNO3) and polyvinylpyrrolidone (PVP) as starting materials. The reaction is carried out in a controlled environment to ensure the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. Techniques such as chemical vapor deposition (CVD) and sol-gel methods are employed to produce high-purity this compound. These methods ensure consistent quality and yield, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0mvpco undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen (O2) for oxidation reactions and hydrogen (H2) for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce silver oxide (Ag2O), while reduction reactions may yield elemental silver (Ag) .

Scientific Research Applications

Agn-PC-0mvpco has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity. In biology, it has been studied for its potential antibacterial properties, making it a candidate for use in medical treatments . In the field of medicine, this compound is being explored for its potential use in drug delivery systems and wound healing . Additionally, in industry, it is used in the production of polymer nanocomposites, which have applications in sensors, photovoltaic devices, and energy storage .

Mechanism of Action

The mechanism of action of Agn-PC-0mvpco involves its interaction with molecular targets and pathways within biological systems. For instance, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell death . The compound’s reactivity with oxygen also plays a role in its mechanism of action, as it can generate reactive oxygen species (ROS) that further enhance its antibacterial effects .

Comparison with Similar Compounds

Key Properties :

- Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

- Safety: No PAINS (pan-assay interference compounds) or Brenk alerts, indicating low reactivity interference in biological assays .

Agn-PC-0mvpco belongs to the arylboronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions. Two structurally analogous compounds are selected for comparison:

Table 1: Structural and Functional Comparison

Structural Differences

(3-Bromo-5-chlorophenyl)boronic acid shares the same molecular formula as this compound but differs in the positions of Br and Cl substituents (meta vs. para positions on the phenyl ring). This minor structural variation slightly increases its Log Po/w (2.18 vs. 2.15) but reduces solubility (0.18 mg/mL vs. 0.24 mg/mL) .

(6-Bromo-2,3-dichlorophenyl)boronic acid introduces an additional Cl substituent, increasing molecular weight (269.71 g/mol) and lipophilicity (Log Po/w: 3.02). This structural change reduces BBB permeability and GI absorption, likely due to steric hindrance and altered hydrogen-bonding capacity .

Functional Implications

- Reactivity : this compound’s balanced Log Po/w and solubility make it preferable for aqueous-phase catalytic reactions, whereas the dichloro derivative’s higher lipophilicity suits organic-phase syntheses.

- Pharmacokinetics : this compound’s BBB permeability contrasts with the dichloro analogue, which is excluded from the central nervous system, highlighting the impact of halogen positioning on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.